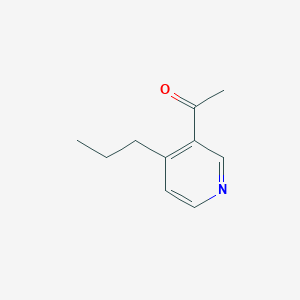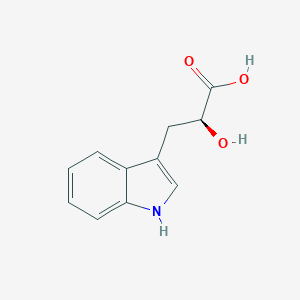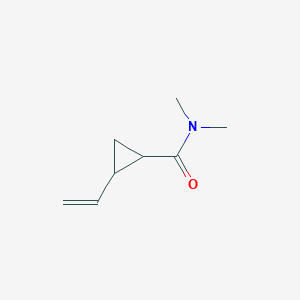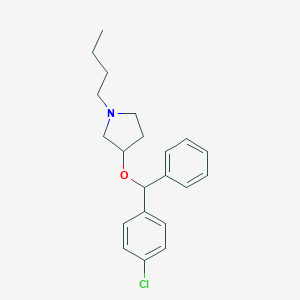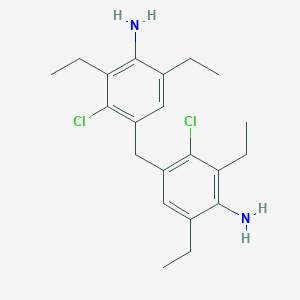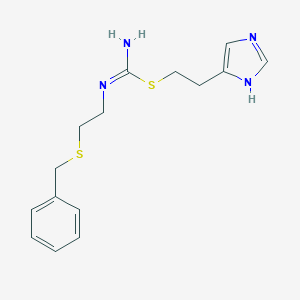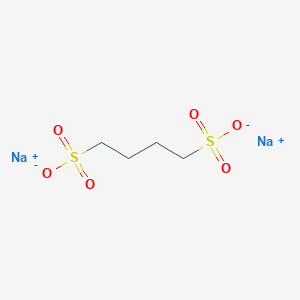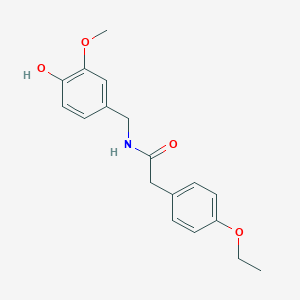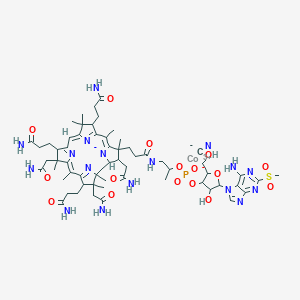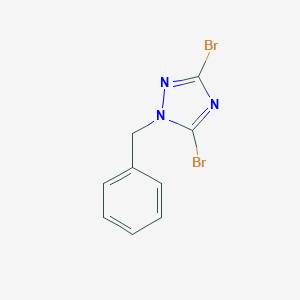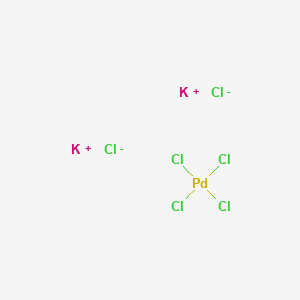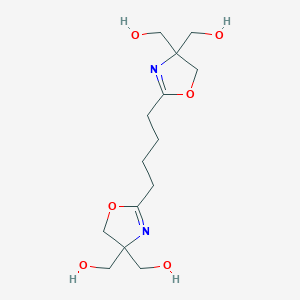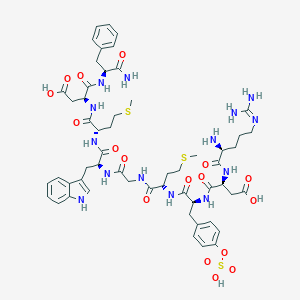
Cholecystokinin-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholecystokinin-9 (CCK-9) is a peptide hormone that is produced in the small intestine and the brain. It is a member of the cholecystokinin family of peptides, which are involved in the regulation of gastrointestinal function and appetite. CCK-9 has been the subject of extensive research due to its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
Cholecystokinin-9 binds to the CCK receptor, which is expressed in the gastrointestinal tract and the brain. This binding triggers a cascade of intracellular signaling events that result in the release of digestive enzymes, the contraction of smooth muscle in the gastrointestinal tract, and the suppression of appetite.
Biochemische Und Physiologische Effekte
Cholecystokinin-9 has a variety of biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, the inhibition of gastric emptying, and the suppression of food intake. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Cholecystokinin-9 in the lab is that it can be synthesized using SPPS, which allows for the production of large quantities of pure peptide. However, one limitation is that its effects can be difficult to study in vivo due to its rapid degradation and short half-life.
Zukünftige Richtungen
There are several future directions for research on Cholecystokinin-9, including:
1. Investigating the potential therapeutic applications of Cholecystokinin-9 for the treatment of obesity, diabetes, and other metabolic disorders.
2. Developing novel analogs of Cholecystokinin-9 that have improved pharmacokinetic properties and therapeutic potential.
3. Studying the role of Cholecystokinin-9 in the regulation of inflammation and immune function.
4. Investigating the potential use of Cholecystokinin-9 as a biomarker for the diagnosis and monitoring of metabolic disorders.
5. Exploring the mechanisms underlying the neuroprotective effects of Cholecystokinin-9 and its potential as a therapeutic agent for neurodegenerative diseases.
In conclusion, Cholecystokinin-9 is a peptide hormone with diverse biochemical and physiological effects that has been the subject of extensive research. Its potential therapeutic applications in the treatment of metabolic disorders make it an important target for future research.
Synthesemethoden
Cholecystokinin-9 can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Cholecystokinin-9 has been studied extensively in animal models and in vitro systems to elucidate its mechanism of action and physiological effects. It has also been investigated as a potential therapeutic agent for the treatment of obesity, diabetes, and other metabolic disorders.
Eigenschaften
CAS-Nummer |
108050-84-6 |
|---|---|
Produktname |
Cholecystokinin-9 |
Molekularformel |
C55H74N14O17S3 |
Molekulargewicht |
1299.5 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H74N14O17S3/c1-87-21-18-37(64-51(79)40(24-31-14-16-33(17-15-31)86-89(83,84)85)68-54(82)42(26-45(71)72)67-48(76)35(56)12-8-20-60-55(58)59)49(77)62-29-44(70)63-41(25-32-28-61-36-13-7-6-11-34(32)36)52(80)65-38(19-22-88-2)50(78)69-43(27-46(73)74)53(81)66-39(47(57)75)23-30-9-4-3-5-10-30/h3-7,9-11,13-17,28,35,37-43,61H,8,12,18-27,29,56H2,1-2H3,(H2,57,75)(H,62,77)(H,63,70)(H,64,79)(H,65,80)(H,66,81)(H,67,76)(H,68,82)(H,69,78)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
AOVFOMQIRNOPOR-LVHVEONVSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Sequenz |
RDXMGWMDF |
Synonyme |
CCK-9 CCK9 peptide cholecystokinin 9 cholecystokinin-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



